9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine
Description
Properties
IUPAC Name |
9,9-dimethyl-N-naphthalen-2-ylfluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N/c1-25(2)23-10-6-5-9-21(23)22-14-13-20(16-24(22)25)26-19-12-11-17-7-3-4-8-18(17)15-19/h3-16,26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLKCCIWRXMWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=CC=CC=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine typically involves palladium-catalyzed cross-coupling reactions. One common method is the Buchwald-Hartwig amination, where a fluorene derivative is coupled with a naphthylamine under the influence of a palladium catalyst and a suitable base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene or naphthyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized fluorene or naphthyl compounds.
Scientific Research Applications
9,9-Dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and other imaging techniques.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism by which 9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various electronic transitions, making it effective in applications like fluorescence imaging and electronic devices. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
9,9-Dimethyl-N-(m-tolyl)-9H-fluoren-2-amine
- Structure : Substituted with a meta-methylphenyl (m-tolyl) group instead of naphthalen-2-yl.
- Molecular Formula : C₂₂H₂₁N; Molecular Weight : 299.42 g/mol .
- Applications : Used in electrooxidative para-selective C–H/N–H cross-coupling reactions. Demonstrates moderate reactivity, yielding para-amination products (e.g., 66% yield for di-m-tolylamine under standard conditions) .
- Key Difference : The m-tolyl group reduces steric hindrance compared to DNF’s naphthalene, improving reaction efficiency in certain synthetic pathways.
9,9-Dimethyl-N-(p-tolyl)-9H-fluoren-2-amine
- Structure : Para-methylphenyl (p-tolyl) substitution.
- Molecular Formula : C₂₂H₂₁N; Molecular Weight : 299.42 g/mol .
- Applications : Primarily a precursor in OLED materials. Lacks free para C–H bonds, rendering it unreactive in electrochemical para-amination reactions .
- Key Difference : The para-methyl group directs electronic effects differently, reducing suitability for cross-coupling reactions compared to DNF.
Functional Analogs in OLEDs
N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (BCFA)
- Structure : Incorporates a carbazole moiety and biphenyl group.
- Molecular Formula : C₅₃H₄₁N₂; Molecular Weight : 705.90 g/mol .
- Applications : Used as a hole-transport layer (HTL) in top-emitting OLEDs. Co-deposited with TPBi and Liq for optimized charge balance .
- Performance : Devices using BCFA achieve external quantum efficiencies (EQEs) >20% due to enhanced hole injection and reduced exciton quenching .
- Key Difference : The carbazole group in BCFA improves hole-transport efficiency compared to DNF’s naphthalene, but DNF’s simpler structure offers cost advantages in polymer synthesis .
7-(9H-Carbazol-9-yl)-N,N-diphenyl-9,9′-spirobi[fluoren]-2-amine (CzFA)
- Structure : Spirobifluorene core with carbazole and diphenylamine substituents.
- Applications : Host material for red phosphorescent OLEDs doped with Ir(MDQ)₂(acac).
- Performance : Achieves a maximum current efficiency of 27.8 cd/A and power efficiency of 21.8 lm/W , outperforming traditional CBP-based devices by 60% .
- Key Difference: CzFA’s spirobifluorene backbone provides superior thermal stability and bipolar charge transport compared to DNF’s monofluorene structure.
Comparative Data Table
Biological Activity
9,9-Dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine, a compound with the molecular formula and a molecular weight of 335.45 g/mol, has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structure
The chemical structure of this compound features a fluorenamine backbone with naphthalene substitution, which may influence its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H21N |
| Molecular Weight | 335.45 g/mol |
| Purity | ≥95% |
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : The presence of aromatic rings may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Some studies suggest that amine derivatives can inhibit microbial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
- Anticancer Potential : Preliminary investigations have indicated that related compounds may induce apoptosis in cancer cells through various signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.
- Study on Antioxidant Properties :
- Antimicrobial Efficacy :
- Anticancer Activity :
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other similar compounds is useful:
| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| Related Fluorenamines | High | Yes | Moderate |
| Naphthalene Derivatives | Moderate | Yes | Low |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine, and how are they experimentally determined?
- Methodology :
- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary method. Literature reports a range of 166–170°C for the parent compound 9,9-dimethyl-9H-fluoren-2-amine .
- Solubility : Tested in polar (e.g., DMSO, THF) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis. The compound is insoluble in water but slightly soluble in organic solvents like ethyl acetate .
- Stability : Assessed via thermogravimetric analysis (TGA) under nitrogen; derivatives show stability up to 300°C .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodology :
- Buchwald-Hartwig Coupling : A palladium-catalyzed cross-coupling reaction between 9,9-dimethyl-9H-fluoren-2-amine and 2-bromonaphthalene. Typical conditions: Pd(OAc)₂, Xantphos ligand, Cs₂CO₃ base, and toluene at 110°C .
- Purification : Column chromatography (hexane:ethyl acetate gradient) yields >94% purity .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodology :
- Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity ≥99.5% .
- Spectroscopy : ¹H/¹³C NMR (e.g., δ = 8.48 ppm for naphthyl protons ) and HRMS (e.g., [M+H⁺] = 361.47 ) verify structure.
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility data for fluorene-based amines?
- Methodology :
- Controlled Solvent Screening : Systematic testing under inert atmospheres to avoid oxidation artifacts. For example, conflicting solubility in ethyl acetate ( vs. 3) may arise from trace impurities or hydration states .
- Computational Modeling : COSMO-RS simulations predict solvent compatibility based on Hansen solubility parameters .
Q. How can this compound be functionalized for use in organic electronics, such as OLEDs or OFETs?
- Methodology :
- Electron-Withdrawing Groups : Introduce cyano or trifluoromethyl substituents via electrophilic aromatic substitution to modulate HOMO/LUMO levels.
- Device Fabrication : Spin-coating or vacuum deposition onto ITO substrates, followed by characterization via cyclic voltammetry (CV) and electroluminescence (EL) spectroscopy .
Q. What challenges arise in optimizing charge transport properties, and how are they addressed?
- Methodology :
- Morphology Control : Annealing thin films at 150°C to enhance crystallinity, monitored by XRD or AFM .
- Doping : Use Lewis acids (e.g., FeCl₃) to increase conductivity, with in situ Raman spectroscopy tracking doping efficiency .
Q. How does steric hindrance from the dimethylfluorene group impact reactivity in cross-coupling reactions?
- Methodology :
- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 9H-fluoren-2-amine) under identical Pd-catalyzed conditions.
- DFT Calculations : Analyze transition-state energies to predict regioselectivity in C–N bond formation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
